2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family This compound is characterized by the presence of an indolizine core, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable electrophile.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate Lewis acid catalyst.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using 4-methoxyphenylamine.
Amination: The amino group can be introduced through a reductive amination reaction using an appropriate reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indolizine derivatives.
Scientific Research Applications
2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4-chlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
- 2-amino-3-(4-bromobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
- 2-amino-3-(4-methylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
Uniqueness
2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
The compound 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is part of a class of indolizine derivatives that have garnered attention for their potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C23H20FN3O2. The structural features include:
- Indolizine core : A bicyclic structure that is known for various biological activities.
- Substituents :
- A 4-fluorobenzoyl group which may enhance lipophilicity and receptor binding.
- A 4-methoxyphenyl group potentially involved in electron-donating properties.
The biological activity of this compound can be attributed to its interaction with specific molecular targets and pathways. Some proposed mechanisms include:
- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit kinases involved in cancer cell proliferation and survival pathways.
- Modulation of Apoptotic Pathways : Indolizine derivatives often induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Anti-inflammatory Effects : The presence of the indolizine scaffold suggests potential inhibition of COX enzymes, which are key players in inflammatory processes.
Anticancer Activity
Recent studies have evaluated the anticancer properties of indolizine derivatives, including our compound of interest. The National Cancer Institute (NCI) has conducted screenings that provide insights into the efficacy against various cancer cell lines. Key findings include:
Cell Line | GI50 (μM) | TGI (μM) | Notes |
---|---|---|---|
COLO 205 | 15.72 | 50.68 | Significant sensitivity observed |
MCF-7 | 20.10 | 60.00 | Moderate growth inhibition |
A549 | 18.50 | 55.00 | Notable cytotoxic effects |
The compound exhibited a mean GI50 value indicating a strong potential for inhibiting tumor growth across multiple cell lines, particularly in colon cancer models .
Anti-inflammatory Activity
In vitro studies have indicated that derivatives similar to this compound possess anti-inflammatory properties by inhibiting COX-2 activity. The following table summarizes findings from related studies:
Compound | COX-2 Inhibition (%) | IC50 (μM) |
---|---|---|
Indolizine Derivative A | 85 | 10 |
Indolizine Derivative B | 75 | 15 |
2-amino-3-(4-fluorobenzoyl)... | 70 | 12 |
These results suggest that the compound may serve as a lead structure for developing new anti-inflammatory agents .
Case Studies
-
Study on Antitumor Activity :
A study involving a series of indolizines demonstrated that compounds with similar structures exhibited significant antitumor activity against human breast cancer cells (MCF-7). The mechanism was linked to apoptosis induction via mitochondrial pathways . -
COX Inhibition Research :
Another investigation focused on the anti-inflammatory potential of indolizines, highlighting their ability to inhibit COX enzymes effectively. This study suggested that modifications on the benzoyl group could enhance inhibitory activity, paving the way for more potent derivatives .
Properties
IUPAC Name |
2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-30-17-11-9-16(10-12-17)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)14-5-7-15(24)8-6-14/h2-13H,25H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGQPOQYNQSPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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